4-(2-シアノアセトアミド)安息香酸エチル

概要

説明

Ethyl 4-(2-cyanoacetamido)benzoate is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile chemical structure, which allows it to participate in various chemical reactions and form a wide range of derivatives. It is often used as a precursor in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.

科学的研究の応用

Ethyl 4-(2-cyanoacetamido)benzoate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those with antimicrobial and anticancer properties.

Biological Research: The compound is employed in studies involving molecular docking and QSAR modeling to evaluate its interactions with biological targets.

Industrial Applications: It is used in the production of various fine chemicals and intermediates for pharmaceuticals.

作用機序

Target of Action

Ethyl 4-(2-cyanoacetamido)benzoate is a derivative of benzocaine, a well-known drug . The primary targets of this compound are Gram-positive and Gram-negative bacteria , including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its bacterial targets through a series of reactions, including facile coupling, Michael addition, condensation, and nucleophilic attack . These reactions lead to the synthesis of various scaffolds containing the benzocaine core .

Biochemical Pathways

The compound affects several biochemical pathways. It serves as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds . These scaffolds are synthesized through various reactions, including the coupling reaction and the formation of cyclized triazine products .

Pharmacokinetics

Its parent compound, benzocaine, is known for its low pka value and solubility in aqueous conditions . These properties allow benzocaine to remain localized in wounds, providing long-term pain relief

Result of Action

The compound exhibits potent antibacterial activity against its bacterial targets The compound’s parent, benzocaine, is known for its pain-relieving, antioxidative, and antimicrobial activity .

Action Environment

The compound’s parent, benzocaine, is known to remain localized in wounds, which is relevant for providing long-term pain relief This suggests that the compound’s action, efficacy, and stability may be influenced by the local environment of the wound

生化学分析

Biochemical Properties

It has been used as a precursor for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene . These scaffolds have been synthesized using facile coupling, Michael addition, condensation, and nucleophilic attack reactions .

Cellular Effects

Its derivatives have shown antibacterial activities against Gram-positive and Gram-negative bacteria .

Molecular Mechanism

Its derivatives have been studied using molecular docking and QSAR studies .

Temporal Effects in Laboratory Settings

It has been used as a precursor for the synthesis of various scaffolds .

Metabolic Pathways

It has been used as a precursor for the synthesis of various scaffolds .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-cyanoacetamido)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzocaine with 1-cyanoacetyl-3,5-dimethylpyrazole. This reaction yields ethyl 4-(2-cyanoacetamido)benzoate with good efficiency . Another method involves the reaction of ethyl 4-aminobenzoate with cyanoacetic acid under appropriate conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(2-cyanoacetamido)benzoate typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

化学反応の分析

Types of Reactions

Ethyl 4-(2-cyanoacetamido)benzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanoacetamido group acts as a nucleophile.

Condensation Reactions: It can undergo condensation reactions to form more complex heterocyclic compounds.

Cyclization Reactions: The compound can be cyclized to form triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 4-(2-cyanoacetamido)benzoate include phenylisothiocyanate, thioglycolic acid, and elemental sulfur . Typical reaction conditions involve the use of solvents such as ethanol and pyridine, with reactions often carried out at elevated temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of ethyl 4-(2-cyanoacetamido)benzoate include various heterocyclic compounds, such as aminothiazole derivatives and thiazolidinone derivatives . These products are of significant interest due to their potential biological activities.

類似化合物との比較

Ethyl 4-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:

Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.

Procaine: Another local anesthetic with structural similarities to benzocaine.

Tetracaine: A more potent local anesthetic with a similar core structure.

The uniqueness of ethyl 4-(2-cyanoacetamido)benzoate lies in its cyanoacetamido group, which imparts distinct chemical reactivity and potential biological activities not observed in the other compounds mentioned.

特性

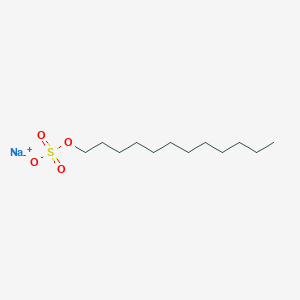

IUPAC Name |

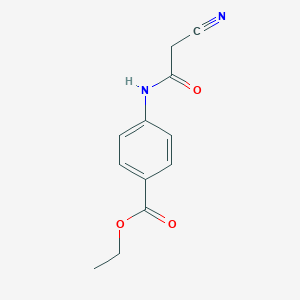

ethyl 4-[(2-cyanoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPTNNCXGBAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396495 | |

| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-53-5 | |

| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Ethyl 4-(2-cyanoacetamido)benzoate chosen as a starting material in this study?

A1: The researchers selected Ethyl 4-(2-cyanoacetamido)benzoate as a key building block due to its multifunctional nature. This compound possesses both electrophilic and nucleophilic centers [], making it highly versatile for synthesizing diverse heterocyclic compounds with potential antioxidant properties. This versatility stems from the presence of the cyano group, the amide group, and the ester group, each offering distinct reactive sites.

Q2: How does the structure of Ethyl 4-(2-cyanoacetamido)benzoate-derived compounds relate to their antioxidant activity?

A2: The study highlighted that modifications to the Ethyl 4-(2-cyanoacetamido)benzoate scaffold led to variations in antioxidant activity. While the exact Structure-Activity Relationship (SAR) wasn't fully elucidated, the authors observed that certain derivatives, particularly compound 5, demonstrated significant antioxidant capacity in DPPH assays. Further investigation into the thermodynamic descriptors, such as ionization potential (IP) and bond dissociation enthalpy (BDE), suggested that the antioxidant mechanism of these compounds might involve a Single Electron Transfer followed by Proton Transfer (SET–PT) pathway []. These findings underscore the importance of structural modifications in fine-tuning the antioxidant properties of Ethyl 4-(2-cyanoacetamido)benzoate derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。